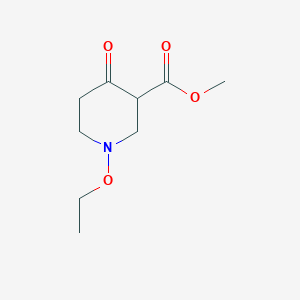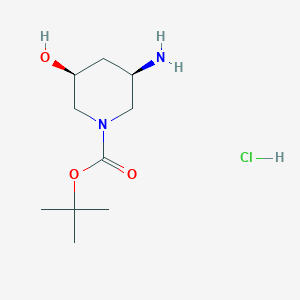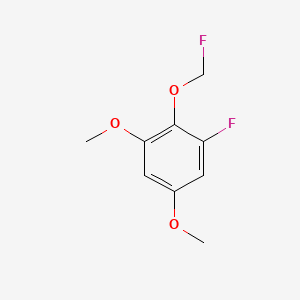![molecular formula C10H12N2O B14042736 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone typically involves multi-step organic reactions. One common method includes the condensation of benzodiazepine derivatives with methadone intermediates. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as scalability, reduced reaction times, and minimized by-product formation. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and ion channel activity .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Midazolam: Known for its rapid onset and short duration of action, used primarily as a sedative and anesthetic.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzodiazepines.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-5-11-10-4-2-1-3-9(10)7-12/h1-4,8,11H,5-7H2 |
InChIキー |
HOXQQHUIHJBZEM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C2N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


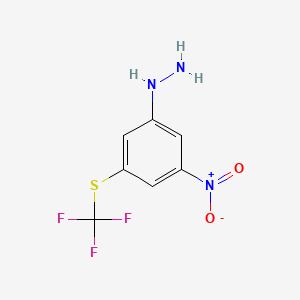
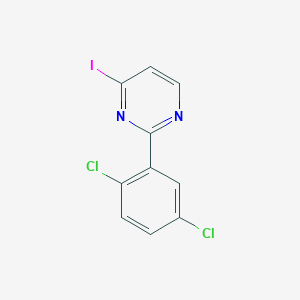

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
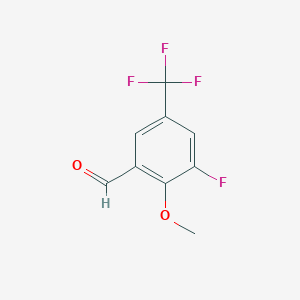

![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)


![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

